molecular formula C9H10O4 B7784019 [3-(Hydroxymethyl)phenoxy]acetic acid CAS No. 6625-88-3

[3-(Hydroxymethyl)phenoxy]acetic acid

Cat. No. B7784019
M. Wt: 182.17 g/mol
InChI Key: XPEYXQNTUJQXMN-UHFFFAOYSA-N
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Patent
US04668698

Procedure details

A solution of 3-formylphenoxyacetic acid (5.Og.) in ethanol (50 ml.) was added to a suspension of sodium borohydride (2.11 g.) in ethanol (100 ml.) with stirring. After 2 hours the reaction was quenched with acetic acid (20%, 50 ml.) and the bulk of the solvent was evaporated. Water (50 ml.) was added and the aqueous mixture was extracted with ethyl acetate (2×100 ml.). The combined extracts were washed with saturated brine (100 ml.), dried (MgSO4) and evaporated to give 3-(hydroxymethyl)phenoxyacetic acid (4.66 g.) as an off white solid, NMR: 4.5(2H,s), 4.65 (2H,s) and 6.6-7.4 (4H,m)ppm, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[O:6][CH2:7][C:8]([OH:10])=[O:9])=[O:2].[BH4-].[Na+]>C(O)C>[OH:2][CH2:1][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[O:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(OCC(=O)O)C=CC1
Name
Quantity
2.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 hours the reaction was quenched with acetic acid (20%, 50 ml.)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the bulk of the solvent was evaporated
ADDITION
Type
ADDITION
Details
Water (50 ml.) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with ethyl acetate (2×100 ml.)
WASH
Type
WASH
Details
The combined extracts were washed with saturated brine (100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(OCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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